

Comparative Guide: IR Spectroscopy of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

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Compound of Interest

Compound Name:	1,3-Dimethyl-4-fluoro-2-nitrobenzene
CAS No.:	3013-35-2
Cat. No.:	B13987186

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Executive Summary & Compound Identity

1,3-Dimethyl-4-fluoro-2-nitrobenzene (CAS: 3013-35-2) is a highly specialized aromatic intermediate used in the synthesis of fluoro-pharmaceuticals and agrochemicals.^{[1][2][3][4]} Its structural uniqueness lies in the steric crowding of the nitro group, which is sandwiched between two methyl groups (positions 1 and 3) and flanked by a fluorine atom at position 4.

This guide characterizes its infrared (IR) spectral fingerprint, distinguishing it from structural isomers (e.g., 5-nitro derivatives) and non-fluorinated precursors. The analysis focuses on the steric inhibition of resonance affecting the nitro group—a critical diagnostic feature for validating this specific substitution pattern.

Chemical Profile

Feature	Detail
IUPAC Name	1-Fluoro-2,4-dimethyl-3-nitrobenzene (preferred) or 4-Fluoro-2-nitro-m-xylene
CAS Number	3013-35-2
Molecular Formula	ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">
Key Structural Motif	Vicinal Trisubstitution (1,2,3): The nitro group (2) is sterically hindered by methyl groups at (1) and (3). [1][5]

Spectral Analysis: Diagnostic Peaks & Assignments

The IR spectrum of **1,3-Dimethyl-4-fluoro-2-nitrobenzene** is dominated by the interplay between the electron-withdrawing nitro/fluoro groups and the steric strain on the nitro moiety.

Primary Peak Assignments (Fingerprint)

Functional Group	Vibration Mode	Wavenumber (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">)	Intensity	Diagnostic Insight
Nitro ()	Asymmetric Stretch ()	1545 – 1555	Strong	Critical Marker: Shifted to higher wavenumbers (blue-shift) compared to unhindered nitrobenzenes (~1520) due to steric twisting out of the aromatic plane.
Nitro (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">)	Symmetric Stretch ()	1360 – 1380	Strong	Paired with the asymmetric stretch; confirms nitro presence.
Aryl Fluoride (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-	C-F Stretch	1200 – 1250	Strong	Broad, intense band. Distinguishes target from non-fluorinated

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precursor (2-nitro-m-xylene).

Methyl

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C-H Stretch

2920 – 2980

Medium

Distinct aliphatic C-H signals separate from aromatic C-H.

Aromatic Ring

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Ring Stretch

1600 – 1620

Variable

Often split due to asymmetric substitution.

Aromatic Ring

Out-of-Plane (OOP) Bending

800 – 850

Strong

Pattern indicative of 1,2,3,4-tetrasubstitution (two adjacent aromatic protons at positions 5,6).
[4]

Comparative Performance: Target vs. Alternatives

To ensure accurate identification, the target spectrum must be compared against its direct precursor and a non-hindered isomer.[4]

Comparison 1: Target vs. Precursor (2,6-Dimethylnitrobenzene)

- The Precursor (CAS 81-20-9): Lacks the Fluorine atom.

- Differentiation: The target exhibits a new, intense band at ~1200-1250

(C-F stretch) which is absent in the precursor. The Nitro peaks remain relatively similar in position (both are sterically hindered), but the fingerprint region (<1000

) changes significantly due to the substitution pattern change from 1,2,3-trisubstituted to 1,2,3,4-tetrasubstituted.

Comparison 2: Target vs. Isomer (1-Fluoro-2,4-dimethyl-5-nitrobenzene)

- The Isomer: Nitro group is at position 5 (para to F, meta to Me).
- Mechanistic Difference: In the isomer, the nitro group is planar (conjugated) because it is not flanked by two methyls.
- Spectral Shift (The "Expert" Check):

- Target (Hindered):

appears at >1540

. The loss of conjugation increases the

bond order.

- Isomer (Planar):

appears at ~1515-1525

.

- Conclusion: If your nitro peak is below 1530

, you likely have the wrong isomer.

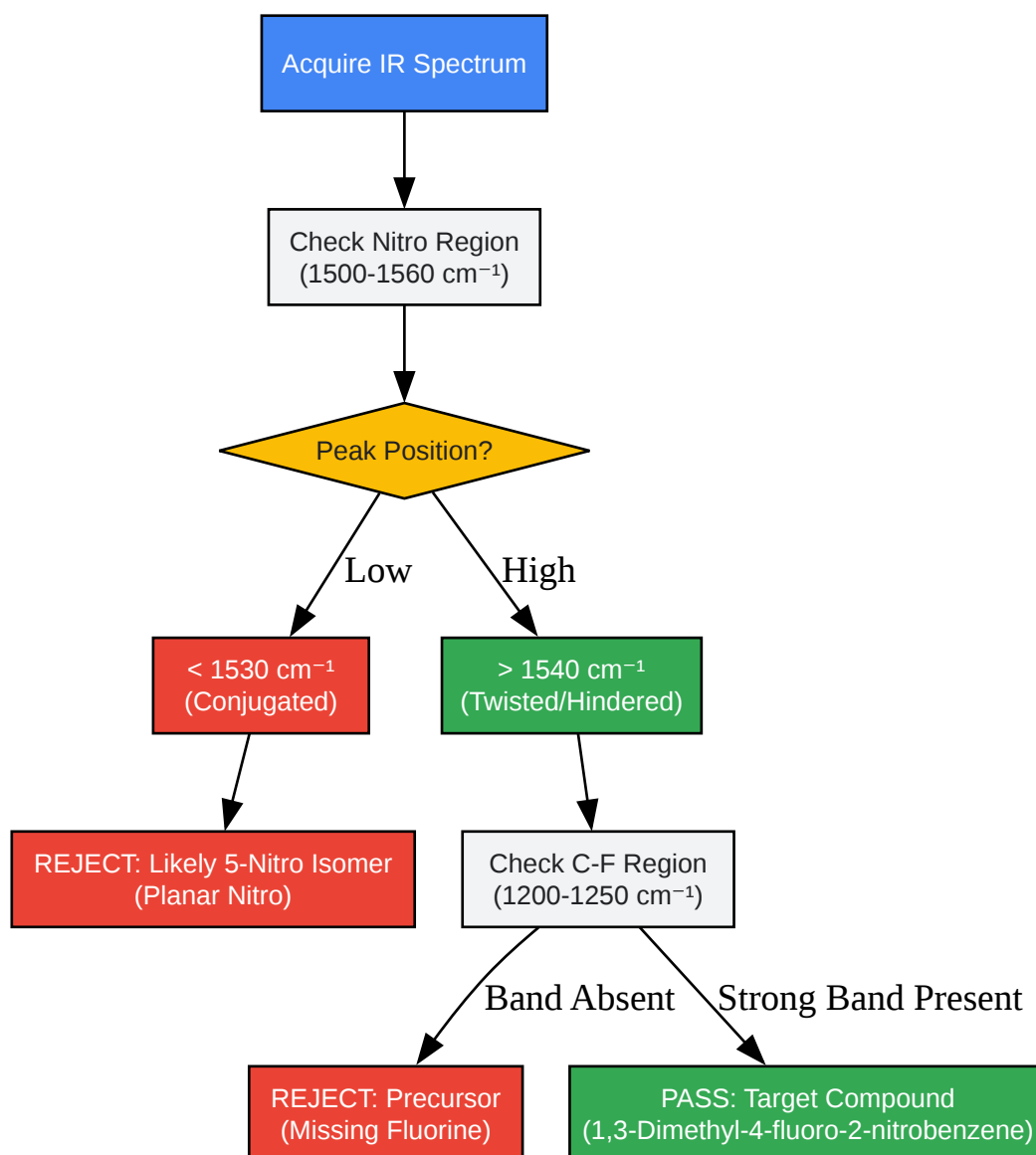
Experimental Protocol: Reliable Identification

Method A: Sample Preparation (ATR-FTIR)

- Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound (likely a low-melting solid or liquid) to avoid moisture interference and ensure consistent path length.
- Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Ensure background spectrum is flat.
- Loading: Apply ~10 mg (solid) or 1 drop (liquid) of **1,3-Dimethyl-4-fluoro-2-nitrobenzene** to the crystal center.
- Compression: If solid, apply high pressure using the anvil to ensure intimate contact.
- Acquisition: Scan range 4000–600
; Resolution 4
; 16-32 scans.

Method B: Purity Validation Logic

Use the following logic gate to validate the synthesized or purchased material.



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Figure 1: Decision tree for distinguishing the target compound from common isomers and precursors using IR spectral features.

References & Data Sources

- National Institute of Standards and Technology (NIST). IR Spectrum of 2-Nitro-m-xylene (2,6-Dimethylnitrobenzene). (Proxy for core skeletal vibrations). Available at: [\[Link\]](#)
- PubChem.Compound Summary: **1,3-Dimethyl-4-fluoro-2-nitrobenzene** (CAS 3013-35-2). [\[1\]\[2\]\[4\]](#) Available at: [\[Link\]](#)

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. [4] (Standard reference for "Steric Inhibition of Resonance" in nitro compounds and C-F group frequencies).

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- [3. 1352398-72-1|4-Fluoro-3-methyl-2-nitrobenzonitrile|BLD Pharm \[bldpharm.com\]](#)
- [4. 1-Fluoro-2,4-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 308079 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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